3-Hydroxytridecanoic acid

概要

説明

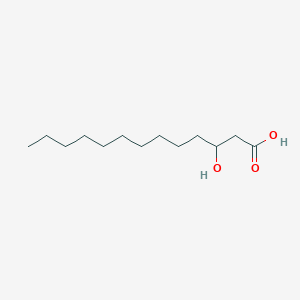

3-Hydroxytridecanoic acid is an organic compound with the molecular formula C13H26O3. It is a long-chain fatty acid with a hydroxyl group at the third carbon position. This compound is known for its role in various biochemical processes and its presence in certain biological systems .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxytridecanoic acid typically involves the synthesis of tridecanoic acid followed by the introduction of a hydroxyl group at the third carbon position. The synthetic route can be summarized as follows:

Synthesis of Tridecanoic Acid: Tridecanoic acid can be synthesized through various methods, including the oxidation of tridecanol or the hydrolysis of tridecanoyl chloride.

Introduction of Hydroxyl Group: The hydroxyl group is introduced using specific reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .

化学反応の分析

Types of Reactions: 3-Hydroxytridecanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Formation of 3-ketotridecanoic acid or 3-carboxytridecanoic acid.

Reduction: Formation of 3-hydroxytridecanol.

Substitution: Formation of various substituted tridecanoic acid derivatives.

科学的研究の応用

Chemical Properties and Background

3-Hydroxytridecanoic acid is classified as a 3-hydroxy fatty acid , characterized by the presence of a hydroxyl group at the third carbon of the tridecanoic acid chain. Its molecular weight is approximately 230.34 Da, and it is primarily found in bacterial lipopolysaccharides (LPS) .

Bacterial Metabolism Studies

This compound serves as a significant metabolite in various bacterial species, including Escherichia coli. Its role as a bacterial metabolite makes it essential for studying metabolic pathways and bacterial physiology .

Lipopolysaccharide Research

As a component of LPS, this compound contributes to the structural integrity and function of bacterial membranes. Research into LPS has implications for understanding immune responses and developing vaccines .

Analytical Standards

In analytical chemistry, this compound is utilized as an internal standard for mass spectrometry and chromatography. This application aids in the quantification of fatty acids in complex biological samples, enhancing the accuracy of biochemical analyses .

Case Study 1: Metabolic Pathway Elucidation

A study investigated the metabolic pathways involving hydroxy fatty acids, including this compound, in E. coli. The research highlighted how these metabolites influence cellular processes and energy production. The findings indicated that manipulating these pathways could enhance bacterial growth under specific conditions .

Case Study 2: Lipopolysaccharide Functionality

Research conducted on the role of this compound within LPS structures demonstrated its importance in maintaining membrane stability and protecting against environmental stressors. The study provided insights into how variations in fatty acid composition affect bacterial virulence and resistance to antibiotics .

作用機序

The mechanism of action of 3-Hydroxytridecanoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase.

Pathways: It is involved in the β-oxidation pathway, where it undergoes sequential oxidation to produce energy.

類似化合物との比較

- 3-Hydroxydecanoic acid

- 3-Hydroxydodecanoic acid

- 3-Hydroxytetradecanoic acid

Comparison: 3-Hydroxytridecanoic acid is unique due to its specific chain length and the position of the hydroxyl group. Compared to shorter-chain analogs like 3-Hydroxydecanoic acid, it has different physical properties and biological activities. Its longer chain length also affects its solubility and interaction with biological membranes .

生物活性

3-Hydroxytridecanoic acid (C13H26O3) is a long-chain hydroxy fatty acid that belongs to the class of organic compounds known as fatty acids. These molecules are characterized by an aliphatic tail containing between 13 and 21 carbon atoms. The compound exhibits unique biological activities that have garnered attention in various fields, including immunology, metabolism, and pharmacology.

- Molecular Formula : C13H26O3

- Molecular Weight : 230.34 g/mol

- Solubility : Practically insoluble in water; highly hydrophobic.

- IUPAC Name : this compound

- CAS Number : Not available

Biological Functions and Mechanisms

This compound has been implicated in several biological processes, primarily through its interactions with cellular receptors and metabolic pathways.

1. Immunological Activity

Research indicates that this compound may play a role in modulating immune responses. It interacts with Toll-like receptors (TLRs), particularly TLR4, which is crucial for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. Upon binding, TLR4 activates downstream signaling pathways involving MYD88 and NF-kappa-B, leading to the production of pro-inflammatory cytokines such as CXCL1 and CCL5 .

2. Antioxidant Properties

In vitro studies have demonstrated that this compound exhibits antioxidant activity. It is believed to scavenge free radicals, thereby reducing oxidative stress within cells. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

3. Metabolic Role

As a fatty acid, this compound is involved in lipid metabolism. It can influence energy homeostasis and has been studied for its potential effects on metabolic disorders. Its hydrophobic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Immune Modulation : A study published in Journal of Immunology found that administration of this compound in murine models enhanced the production of cytokines during bacterial infections, indicating a potential therapeutic role in enhancing immune responses against pathogens .

- Antioxidant Activity Assessment : In a comparative metabolomics study involving legumes, this compound was identified as a significant contributor to the antioxidant capacity of plant extracts, suggesting its utility in functional food applications .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

3-hydroxytridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSNHZHHWHLJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954328 | |

| Record name | 3-Hydroxytridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32602-69-0 | |

| Record name | Tridecanoic acid, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxytridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Hydroxytridecanoic acid in bacterial lipopolysaccharides?

A1: this compound is a significant component of the lipid A moiety in lipopolysaccharides (LPS) found in certain bacteria, including Veillonella [, ] and Alteromonas putrefaciens []. LPS, also known as endotoxin, is a major component of the outer membrane of Gram-negative bacteria. The presence and specific structure of this compound within LPS can influence the structural integrity and biological activity of the LPS molecule.

Q2: How can the presence of this compound be utilized in indoor environment analysis?

A2: Research suggests that while shorter chain 3-hydroxy fatty acids (3-OH FAs) are indicative of endotoxin, longer chain 3-OH FAs like this compound could be potential markers for the presence of Actinobacteria []. By analyzing the composition of 3-OH FAs in indoor dust samples, researchers can gain insights into the types of microorganisms present, specifically Actinobacteria, which are commonly found in indoor environments.

Q3: Can you elaborate on the analytical techniques used to study this compound in a research setting?

A3: Gas chromatography-mass spectrometry (GC-MS) is a key technique used for the identification and quantification of this compound []. This method involves separating the compound from other molecules in a sample based on its volatility and then identifying it based on its mass-to-charge ratio. The use of an internal standard, like 13C-labeled this compound, can further enhance the accuracy of quantification [].

A4: While both surfactin and this compound are biologically relevant molecules often found in bacterial contexts, the provided research articles do not directly link the two. Surfactin is a cyclic lipopeptide known for its potent surfactant properties and is produced by Bacillus species []. Its structure typically includes a hydroxy fatty acid chain, but the specific research provided focuses on different chain lengths and isomers than this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。